molecular formula C7H12O4 B1280615 Tert-butyl Methyl Oxalate CAS No. 33560-65-5

Tert-butyl Methyl Oxalate

Cat. No.: B1280615
CAS No.: 33560-65-5
M. Wt: 160.17 g/mol
InChI Key: YHPUKWSIJCYFLM-UHFFFAOYSA-N
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Description

Tert-butyl Methyl Oxalate is an organic compound that features both tert-butyl and methyl ester groups attached to an oxalate moiety

Scientific Research Applications

Tert-butyl Methyl Oxalate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of β-diketo acids, which are important intermediates in the synthesis of pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, especially in the design of enzyme inhibitors.

    Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.

Mechanism of Action

Target of Action

Tert-butyl Methyl Oxalate is primarily used in the preparation of aryl β-diketo acids . The primary targets of this compound are therefore the molecules involved in the synthesis of these acids.

Mode of Action

It is known that the compound plays a crucial role in the preparation of aryl β-diketo acids . It is likely that this compound interacts with its targets through chemical reactions, leading to the formation of these acids.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of aryl β-diketo acids . The downstream effects of these pathways would be the production of these acids, which have various applications in chemical research and industry.

Result of Action

The primary result of the action of this compound is the production of aryl β-diketo acids . These acids are important in various chemical reactions and industrial processes.

Safety and Hazards

Tert-butyl Methyl Oxalate is highly flammable and vapor . It causes serious eye irritation and is harmful if inhaled . It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority . The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

Preparation Methods

Tert-butyl Methyl Oxalate can be synthesized through several methods. One common synthetic route involves the esterification of oxalic acid with tert-butyl alcohol and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Tert-butyl Methyl Oxalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxalates and carbon dioxide.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the ester groups.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tert-butyl Methyl Oxalate can be compared with other similar compounds, such as:

    Methyl Oxalate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    Ethyl Oxalate: Similar to methyl oxalate but with an ethyl group, offering different reactivity and solubility properties.

    Di-tert-butyl Oxalate: Contains two tert-butyl groups, making it more sterically hindered and less reactive in some reactions. The uniqueness of this compound lies in its combination of tert-butyl and methyl ester groups, which provide a balance of steric hindrance and reactivity, making it useful in a variety of applications.

Properties

IUPAC Name

2-O-tert-butyl 1-O-methyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPUKWSIJCYFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465005
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33560-65-5
Record name Tert-butyl Methyl Oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl chlorooxoacetate in TBME (1 mmol/ml) was added at 0-5° C. tert-butanol (1.5 equiv.), followed by dropwise addition of pyridine (1.5 equiv.). The resulting mixture was stirred at room temperature for 20 h. Water (15 vol.) was added, the mixture was extracted with TBME twice. The combined organic extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under vacuum to give a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is tert-butyl methyl oxalate considered advantageous for synthesizing aryl β-diketo acids compared to traditional reagents like dimethyl oxalate?

A1: this compound offers several advantages over conventional reagents like dimethyl oxalate for the synthesis of aryl β-diketo acids [, ]. Firstly, reactions employing this compound demonstrate significantly improved yields of the desired aryl β-diketo acid products []. Secondly, the use of this compound allows for significantly faster reaction times compared to traditional methods utilizing dimethyl (or diethyl) oxalate []. This efficiency makes this compound a valuable tool for researchers exploring novel aryl β-diketo acid derivatives, which show promise as HIV-1 integrase inhibitors [].

Q2: What is the key reaction involving this compound in the context of aryl β-diketo acid synthesis?

A2: The key reaction is the oxalylation of aryl methyl ketones using this compound []. This reaction introduces the crucial diketone moiety required for the biological activity of aryl β-diketo acids as potential HIV-1 integrase inhibitors []. The improved efficiency offered by this compound in this step makes it a superior choice compared to traditional reagents.

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